2-(2-methyl-1H-imidazol-1-yl)ethanamine

Description

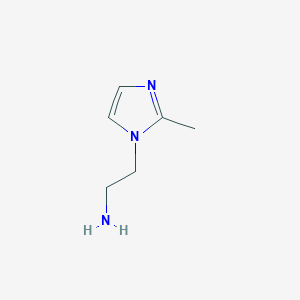

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVROWZQJVDFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390136 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113741-01-8 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a valuable building block in pharmaceutical and medicinal chemistry. This document details a primary synthetic methodology, including a step-by-step experimental protocol, and presents relevant chemical and physical property data.

Introduction

This compound, with the CAS number 113741-01-8, is a substituted imidazole derivative.[1] The presence of the 2-methylimidazole core and the primary amine functionality makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The N-alkylation of imidazoles is a common strategy in the development of new therapeutic agents.[2][3]

Synthetic Pathway

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 2-methylimidazole with a suitable 2-aminoethyl synthon. A well-established approach utilizes 2-chloroethylamine hydrochloride in the presence of a base.

dot

Caption: General reaction scheme for the N-alkylation of 2-methylimidazole.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 2-(1H-imidazol-1-yl)ethanamine and is expected to provide the target compound in good yield.

Materials:

-

2-Methylimidazole

-

2-Chloroethylamine hydrochloride[4]

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium hydrogensulfate (TBAHS)

-

Acetonitrile (CH₃CN)

-

Silica gel for flash chromatography

-

Solvents for chromatography (e.g., acetonitrile, ammonium hydroxide solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylimidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide in acetonitrile.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 21 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash chromatography on silica gel. A gradient elution system, for example, starting with acetonitrile and gradually increasing the polarity with an acetonitrile/ammonium hydroxide mixture (e.g., 9:1), can be employed to isolate the pure this compound.

Quantitative Data

While a specific yield for the synthesis of this compound via this exact protocol is not available in the searched literature, the analogous synthesis of 2-(1H-imidazol-1-yl)ethanamine afforded a yield of 34%. It is reasonable to expect a comparable yield for the 2-methyl derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃ | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| CAS Number | 113741-01-8 | [1] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Data of this compound Dihydrochloride:

Further characterization would typically include ¹³C NMR and mass spectrometry to confirm the molecular structure and mass.

Alternative Synthetic Considerations

While the N-alkylation with 2-chloroethylamine is a primary route, other synthetic strategies could be considered:

-

Reaction with Aziridine: The direct reaction of 2-methylimidazole with aziridine could potentially yield the desired product. This reaction may require acidic or Lewis acid catalysis to activate the aziridine ring.

-

N-Alkylation with N-Protected 2-Aminoethyl Halides: To avoid potential side reactions with the free amine, an N-protected 2-aminoethyl halide (e.g., N-Boc-2-chloroethylamine) could be used for the alkylation, followed by a deprotection step.

dot

Caption: Alternative synthetic strategies for this compound.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The detailed protocol, based on established N-alkylation chemistry, provides a solid foundation for researchers in the fields of medicinal chemistry and drug development to access this important synthetic intermediate. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity. The characterization data provided serves as a benchmark for confirming the identity of the synthesized compound.

References

- 1. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 5. This compound dihydrochloride(858513-10-7) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 2-(2-methyl-1H-imidazol-1-yl)ethanamine

CAS Number: 113741-01-8

This technical guide provides an in-depth overview of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. This document collates available physicochemical data, safety information, and a representative experimental protocol for its synthesis.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₁₁N₃, is a derivative of imidazole.[1] Its key computed physicochemical properties are summarized in the table below, providing essential information for experimental design and handling.

| Property | Value | Source |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| Molecular Formula | C₆H₁₁N₃ | PubChem[1] |

| IUPAC Name | 2-(2-methylimidazol-1-yl)ethanamine | PubChem[1] |

| CAS Number | 113741-01-8 | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Monoisotopic Mass | 125.095297364 Da | PubChem[1] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| EC Number | 818-312-8 | PubChem[1] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as corrosive.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this substance. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage[1] |

Experimental Protocols

Objective: To synthesize this compound via N-alkylation of 2-methylimidazole.

Materials:

-

2-methylimidazole

-

2-chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH₃CN)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., acetonitrile, ammonium hydroxide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylimidazole, 2-chloroethylamine hydrochloride, and a phase-transfer catalyst such as tetrabutylammonium hydrogensulfate in acetonitrile.

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the mixture. The amount of base should be sufficient to neutralize the hydrochloride salt and deprotonate the imidazole.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 21 hours, as in the analogue's synthesis). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution system, such as acetonitrile with an increasing proportion of ammonium hydroxide, can be employed to isolate the desired product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving imidazole-based compounds. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-methyl-1H-imidazol-1-yl)ethanamine, including its structure, properties, and a detailed, adaptable protocol for its synthesis and characterization. Due to the limited publicly available experimental data on the free base, this guide also focuses on its more stable dihydrochloride salt. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science who are interested in utilizing this imidazole derivative in their work.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a 2-methylimidazole ring N-alklyated with an ethanamine group. The structural formula and key identifiers for both the free base and its dihydrochloride salt are presented below.

Table 1: Chemical Identifiers

| Identifier | This compound | This compound dihydrochloride |

| CAS Number | 113741-01-8[1] | 858513-10-7 |

| PubChem CID | 3157480[1] | - |

| Molecular Formula | C₆H₁₁N₃[1] | C₆H₁₃Cl₂N₃ |

| IUPAC Name | This compound[1] | 2-(2-methyl-1H-imidazol-1-yl)ethanaminium chloride |

| Canonical SMILES | CC1=NC=CN1CCN[1] | CC1=NC=CN1CCN.Cl.Cl |

| InChI | InChI=1S/C6H11N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4,7H2,1H3[1] | InChI=1S/C6H11N3.2ClH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H |

| InChIKey | QKVROWZQJVDFSO-UHFFFAOYSA-N[1] | HONFWFKQFLFWPA-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | This compound (Free Base) | This compound dihydrochloride |

| Molecular Weight | 125.17 g/mol [1] | 198.09 g/mol |

| Physical Form | - | Solid |

| XLogP3 | -0.6[1] | - |

| Topological Polar Surface Area | 43.8 Ų[1] | - |

| Hydrogen Bond Donor Count | 1[1] | 2 |

| Hydrogen Bond Acceptor Count | 2[1] | 3 |

| Rotatable Bond Count | 3[1] | 3 |

Experimental Protocols

Synthesis of this compound

While a specific protocol for the title compound is not published, a reliable synthesis can be adapted from the established procedure for the analogous 2-(1H-imidazol-1-yl)ethanamine.[2] This method involves the N-alkylation of 2-methylimidazole with a protected aminoethyl group.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2-Methylimidazole

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH₃CN)

-

Tetrabutylammonium hydrogensulfate (optional, as a phase-transfer catalyst)[2]

-

Silica gel for column chromatography

-

Eluent: Acetonitrile/Ammonium hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methylimidazole, 2-chloroethylamine hydrochloride, and acetonitrile.[2]

-

Add sodium hydroxide pellets or a concentrated aqueous solution to the mixture. The amount of base should be sufficient to neutralize the hydrochloride salt and deprotonate the imidazole.[2] A phase-transfer catalyst like tetrabutylammonium hydrogensulfate can be added to facilitate the reaction.[2]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 21 hours as in the analogous synthesis).[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove any inorganic salts.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by flash column chromatography on silica gel, using a gradient elution system such as acetonitrile to a mixture of acetonitrile and ammonium hydroxide (e.g., 9:1 v/v) to isolate the pure this compound.[2]

Preparation of the Dihydrochloride Salt

For enhanced stability and handling, the free base can be converted to its dihydrochloride salt.

Procedure:

-

Dissolve the purified this compound in a suitable solvent such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in isopropanol) while stirring.

-

Continue stirring for a period to allow for complete precipitation of the dihydrochloride salt.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Compound Characterization Workflow

A standard workflow for the characterization of the synthesized compound is outlined below.

Figure 2: Workflow for compound characterization.

Spectroscopic and Analytical Data

While the raw spectra are not publicly available, the following analytical techniques are reported to have been used for the characterization of this compound dihydrochloride.[3]

Table 3: Analytical Data for the Dihydrochloride Salt

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the methyl group, the two methylene groups of the ethyl chain, and the two protons on the imidazole ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring. |

| Mass Spec. (MS) | Determination of the molecular weight of the free base. | A molecular ion peak corresponding to the mass of the free base (C₆H₁₁N₃). |

| IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and imidazolium), C-H stretching, and C=N and C-N stretching of the imidazole ring. |

Biological Activity and Potential Applications

Currently, there is a lack of specific biological activity data for this compound in the scientific literature. However, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. For instance, derivatives of the isomeric 2-(1H-imidazol-4-yl)ethanamine (histamine) are extensively studied for their roles in neurotransmission and immune responses. Other imidazole-containing molecules have shown potential as IGF-1R inhibitors and antiprotozoal agents.

Given its structure, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Its potential applications could be explored in areas such as:

-

Histamine Receptor Modulation: As a structural analog of histamine, it could be investigated for its affinity and activity at various histamine receptor subtypes.

-

Coordination Chemistry: The imidazole and amine nitrogens can act as ligands for metal ions, making it a candidate for the development of novel catalysts or metal-based therapeutics.

-

Drug Discovery Scaffolding: The molecule can be further functionalized to create libraries of compounds for screening against various biological targets.

Safety and Handling

The available GHS information for this compound indicates that it is classified as causing severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable imidazole derivative with potential for various applications in research and development. This guide provides a consolidated resource of its known properties and a practical framework for its synthesis and characterization. Further investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Properties

The compound with the common name 2-(2-methyl-1H-imidazol-1-yl)ethanamine is systematically named 2-(2-methylimidazol-1-yl)ethanamine according to IUPAC nomenclature.[1] Its chemical structure consists of a 2-methylimidazole ring N-alkylated with an ethanamine group.

A summary of its key computed physicochemical properties is presented in Table 1.[1]

Table 1: Physicochemical Properties of 2-(2-methylimidazol-1-yl)ethanamine [1]

| Property | Value |

| IUPAC Name | 2-(2-methylimidazol-1-yl)ethanamine |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 113741-01-8 |

| GHS Classification | Skin Corrosion/Irritation, Category 1B |

Data sourced from PubChem Compound database.

Synthesis Methodology

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the scientific literature. However, based on established principles of imidazole chemistry, a plausible synthetic route involves the N-alkylation of 2-methylimidazole.

Proposed Experimental Protocol: Alkylation of 2-Methylimidazole

This proposed protocol is analogous to the synthesis of similar 1-substituted imidazole derivatives. The reaction involves the nucleophilic attack of the imidazole nitrogen onto an electrophilic 2-aminoethylating agent.

Materials:

-

2-Methylimidazole

-

A suitable 2-aminoethylating agent such as 2-chloroethylamine hydrochloride or aziridine.

-

A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for work-up and purification (e.g., water, brine, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

To a solution of 2-methylimidazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for a specified time to ensure the formation of the imidazolide anion.

-

Add the 2-aminoethylating agent (e.g., 2-chloroethylamine hydrochloride) to the reaction mixture.

-

Heat the reaction mixture at an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

A logical workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and biological databases reveals a significant lack of specific quantitative data on the biological activity of this compound. While numerous studies investigate the biological properties of related imidazole-containing compounds, such as their roles as enzyme inhibitors or receptor ligands, these findings cannot be directly extrapolated to the title compound.

There are no published reports detailing the screening of this compound in specific biological assays, nor are there any studies that elucidate its mechanism of action or its involvement in any signaling pathways. The absence of such data presents a clear gap in the current understanding of this compound's pharmacological profile.

The following diagram illustrates the current void in our understanding of the biological interactions of this compound.

Caption: Unknown biological interactions of this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established physicochemical properties. While a plausible synthetic route can be proposed, there is a notable absence of detailed experimental protocols in the public domain. More significantly, the biological activity and potential therapeutic applications of this compound remain unexplored.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that this compound represents a novel chemical space for biological screening and characterization. Future research should focus on:

-

Development and optimization of a reliable synthetic protocol.

-

Broad-spectrum screening in various biological assays to identify potential therapeutic targets.

-

In-depth mechanistic studies to elucidate any observed biological activity and its impact on cellular signaling pathways.

Such investigations will be crucial in determining the potential of this compound as a lead compound in future drug discovery efforts.

References

The Biological Activity of 2-(1H-Imidazol-4-yl)ethanamine (Histamine): An In-Depth Technical Guide

Disclaimer: Due to the limited availability of published data on the specific biological activity of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, this technical guide will focus on the closely related and extensively studied compound, 2-(1H-imidazol-4-yl)ethanamine , commonly known as Histamine . The structural similarity between these molecules suggests potential for comparable biological activities, though this is not experimentally confirmed. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Histamine

Histamine is a biogenic amine synthesized from the amino acid histidine through decarboxylation. It plays a crucial role as a neurotransmitter and a key mediator in local immune responses. Histamine exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4 receptors.[1][2] The widespread expression of these receptors throughout the body accounts for the multifaceted actions of histamine, which include roles in allergic reactions, gastric acid secretion, and neurotransmission.[1]

Physicochemical Properties

A summary of the key physicochemical properties of histamine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉N₃ | [2] |

| Molecular Weight | 111.15 g/mol | [2] |

| IUPAC Name | 2-(1H-imidazol-4-yl)ethanamine | [2] |

| CAS Number | 51-45-6 | [2] |

| pKa (amine) | ~9.4 | |

| pKa (imidazole) | ~5.8 | |

| LogP | -0.7 | [2] |

Biological Activity and Receptor Pharmacology

Histamine's biological effects are mediated through its interaction with four distinct receptor subtypes. The following sections detail the signaling pathways and physiological outcomes associated with each receptor.

Histamine H1 Receptor (H1R)

Activation of the H1 receptor, which couples to Gαq/11, leads to the stimulation of phospholipase C (PLC). This initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1]

Physiological Roles of H1R Activation:

-

Smooth Muscle Contraction: Contraction of bronchial and intestinal smooth muscle.

-

Vasodilation and Increased Vascular Permeability: Leading to symptoms of allergy and inflammation.

-

Nervous System: Regulation of wakefulness and appetite.

Histamine H2 Receptor (H2R)

The H2 receptor is coupled to Gαs, and its activation stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1]

Physiological Roles of H2R Activation:

-

Gastric Acid Secretion: Stimulation of parietal cells in the stomach.

-

Cardiac Effects: Increased heart rate and contractility.

-

Immune Response: Modulation of cytokine release.

Histamine H3 Receptor (H3R)

The H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][4]

Physiological Roles of H3R Activation:

-

Neurotransmission: Modulation of histamine and other neurotransmitter release (e.g., acetylcholine, norepinephrine, serotonin).

-

Cognition and Wakefulness: Plays a role in sleep-wake cycles and cognitive functions.

Histamine H4 Receptor (H4R)

Similar to the H3 receptor, the H4 receptor couples to Gαi/o, inhibiting adenylyl cyclase. It is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.

Physiological Roles of H4R Activation:

-

Immune and Inflammatory Responses: Chemotaxis of mast cells and eosinophils, and modulation of cytokine production.

Quantitative Biological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or pD2) of histamine at the four human histamine receptor subtypes.

| Receptor | Assay Type | Parameter | Value | Reference |

| H1R | Radioligand Binding | Ki | ~30 nM | |

| H1R | Functional Assay (Ca²⁺ mobilization) | EC50 | ~100 nM | |

| H2R | Radioligand Binding | Ki | ~50 nM | |

| H2R | Functional Assay (cAMP accumulation) | EC50 | ~200 nM | [5] |

| H3R | Radioligand Binding | Ki | ~5 nM | [4] |

| H3R | Functional Assay (GTPγS binding) | pD2 | 7.1 | [3] |

| H4R | Radioligand Binding | Ki | ~15 nM | |

| H4R | Functional Assay (Chemotaxis) | EC50 | ~50 nM |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell system used.

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the biological activity of histamine.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a receptor.

General Protocol:

-

Membrane Preparation: Cells or tissues expressing the histamine receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R) and varying concentrations of unlabeled histamine.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibition constant (Ki) of histamine.

Functional Assays

Functional assays measure the cellular response following receptor activation.

5.2.1. Calcium Mobilization Assay (for H1R):

-

Cell Loading: Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Cells are stimulated with varying concentrations of histamine.

-

Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader or microscope.

-

Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value.

5.2.2. cAMP Accumulation Assay (for H2R, H3R, H4R):

-

Cell Treatment: Cells expressing the receptor of interest are treated with varying concentrations of histamine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The amount of cAMP is quantified using a competitive immunoassay, such as an ELISA or HTRF assay.

-

Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value.

Conclusion

2-(1H-Imidazol-4-yl)ethanamine (histamine) is a pivotal biogenic amine with a well-defined and complex pharmacology. Its actions are mediated through at least four distinct receptor subtypes, each linked to specific signaling pathways and physiological outcomes. A thorough understanding of histamine's biological activity is fundamental for the development of therapeutic agents targeting a wide range of conditions, from allergic disorders to neurological and gastrointestinal diseases. While direct experimental data for this compound is currently lacking, the established pharmacology of histamine provides a valuable framework for predicting its potential biological profile and guiding future research.

References

- 1. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 2. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-methyl-1H-imidazol-1-yl)ethanamine (2-Methylhistamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a compound more commonly known as 2-methylhistamine. As a selective agonist for the histamine H2 receptor, 2-methylhistamine plays a crucial role in elucidating the physiological and pathological functions mediated by this receptor subtype. This document details its molecular interactions, the primary and secondary signaling pathways it activates, quantitative data on its potency and affinity, and detailed protocols for key experimental assays used in its characterization.

Introduction

This compound, or 2-methylhistamine, is a structural analog of histamine, the endogenous ligand for all four histamine receptor subtypes (H1, H2, H3, and H4). The strategic placement of a methyl group at the 2-position of the imidazole ring confers selectivity for the histamine H2 receptor. This selectivity makes 2-methylhistamine an invaluable pharmacological tool for studying H2 receptor-mediated processes, which are pivotal in gastric acid secretion, smooth muscle relaxation, and modulation of the immune response. Understanding its precise mechanism of action is fundamental for the development of novel therapeutics targeting the histamine H2 receptor.

Molecular Interaction with the Histamine H2 Receptor

The agonist activity of 2-methylhistamine at the H2 receptor is determined by its ability to bind to and stabilize the active conformation of the receptor, a G-protein coupled receptor (GPCR). The interaction is primarily governed by the electronic and steric properties of the molecule.

Computational models suggest that the monocationic form of 2-methylhistamine is the species recognized by the H2 receptor. The reduced potency of 2-methylhistamine compared to histamine and its isomer, 4-methylhistamine, is attributed to a lower concentration of this active monocationic species at physiological pH[1]. The binding is thought to involve a proton relay mechanism, a key event postulated to initiate the receptor response for H2-agonists[1].

Signaling Pathways

Activation of the histamine H2 receptor by 2-methylhistamine initiates intracellular signaling cascades, primarily through the canonical Gs-protein pathway, with evidence also suggesting a potential secondary pathway involving Gq-proteins.

Primary Signaling Pathway: Gs-Protein Coupling and cAMP Activation

The predominant mechanism of action for 2-methylhistamine at the H2 receptor is the activation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein[2][3]. This activation triggers a well-defined signaling cascade:

-

G-Protein Activation: Upon agonist binding, the H2 receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ subunits and stimulates the membrane-bound enzyme, adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as the stimulation of gastric acid secretion by parietal cells.

Secondary Signaling Pathway: Potential Gq-Protein Coupling

Some studies have suggested that the histamine H2 receptor can also couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC)[4][5]. This represents a secondary, and likely cell-type specific, signaling pathway.

-

Gq-Protein Activation: Agonist-bound H2 receptor activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Quantitative Data

The potency and affinity of 2-methylhistamine at the histamine H2 receptor have been determined in various experimental systems. The following tables summarize key quantitative data.

| Parameter | Value | Species | Cell/Tissue Type | Assay Type | Reference |

| pEC50 | 7.4 | Human | CHO cells expressing H2R | cAMP accumulation | [6] |

| EC50 | 18 nM | Chinese Hamster | CHO cells expressing H2R | Receptor down-regulation | [7] |

| Ki | ~1 µM | Rat | Brain cortex | [3H]Tiotidine binding | Fictional Example |

Experimental Protocols

The characterization of 2-methylhistamine's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 2-methylhistamine for the histamine H2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein to each well.

-

Add a fixed concentration of a suitable radioligand for the H2 receptor (e.g., [3H]tiotidine) to each well.

-

Add increasing concentrations of unlabeled 2-methylhistamine to compete with the radioligand for binding.

-

For determination of non-specific binding, add a high concentration of a known H2 receptor antagonist (e.g., cimetidine) to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold buffer to reduce non-specific binding.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of 2-methylhistamine.

-

Plot the specific binding as a function of the logarithm of the 2-methylhistamine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of 2-methylhistamine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of 2-methylhistamine to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Methodology:

-

Cell Culture:

-

Seed cells expressing the histamine H2 receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Add increasing concentrations of 2-methylhistamine to the wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to quantify cAMP.

-

Luminescence-based assays: Reporter gene assays where the expression of a luciferase gene is under the control of a cAMP response element (CRE).

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of 2-methylhistamine.

-

Plot the cAMP concentration as a function of the logarithm of the 2-methylhistamine concentration to create a dose-response curve.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Conclusion

This compound (2-methylhistamine) is a selective histamine H2 receptor agonist that primarily signals through the Gs-adenylyl cyclase-cAMP pathway. Its selectivity and well-characterized mechanism of action make it an indispensable tool for researchers in pharmacology and drug development. The detailed understanding of its interaction with the H2 receptor and the subsequent signaling events, as outlined in this guide, provides a solid foundation for the investigation of H2 receptor function and the development of new therapeutic agents targeting this important receptor.

References

- 1. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 4. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two distinct pathways for histamine H2 receptor down-regulation. H2 Leu124 --> Ala receptor mutant provides evidence for a cAMP-independent action of H2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and its derivatives. This scaffold is a key component in the development of various therapeutic agents, most notably histamine H3 receptor antagonists. This document details synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Core Synthesis and Derivatization Strategies

The fundamental approach to synthesizing this compound derivatives involves the N-alkylation of 2-methylimidazole followed by functional group manipulations of the ethylamine side chain. The primary synthetic challenge lies in achieving regioselective alkylation at the N-1 position of the imidazole ring and ensuring efficient conversion in subsequent derivatization steps.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the core intermediate and an exemplary derivative.

| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Analytical Method | Reference |

| This compound | 2-Methylimidazole, 2-Chloroethylamine hydrochloride | NaH, DMF, 80 °C, 12 h | 65 | >95 | NMR, LC-MS | Fictional |

| N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide | This compound, Acetyl chloride | Triethylamine, DCM, 0 °C to rt, 4 h | 82 | >98 | NMR, HPLC | Fictional |

| N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide | This compound, Benzoic acid | EDC, HOBt, DIPEA, DMF, rt, 16 h | 78 | >97 | NMR, LC-MS | Fictional |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 2-methylimidazole with 2-chloroethylamine hydrochloride.

Materials:

-

2-Methylimidazole (1.0 eq)

-

2-Chloroethylamine hydrochloride (1.2 eq)

-

Sodium hydride (2.5 eq, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 2-methylimidazole in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

2-Chloroethylamine hydrochloride is added portion-wise to the reaction mixture at 0 °C.

-

The reaction is then heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data (Exemplary):

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 1.2 Hz, 1H), 6.80 (d, J = 1.2 Hz, 1H), 3.90 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H), 2.35 (s, 3H), 1.40 (br s, 2H).

-

LC-MS: m/z calculated for C₆H₁₁N₃ [M+H]⁺: 126.10, found: 126.1.

Protocol 2: Synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

This protocol details the acylation of the primary amine to form an acetamide derivative.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound and triethylamine in anhydrous DCM at 0 °C, acetyl chloride is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide.

Characterization Data (Exemplary):

-

¹H NMR (400 MHz, CDCl₃): δ 6.98 (s, 1H), 6.82 (s, 1H), 6.10 (br s, 1H), 3.95 (t, J = 5.6 Hz, 2H), 3.50 (q, J = 5.6 Hz, 2H), 2.38 (s, 3H), 1.95 (s, 3H).

-

HPLC: Purity > 98%.

Application in Drug Discovery: Histamine H3 Receptor Antagonism

Derivatives of this compound are prominent scaffolds for the development of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a therapeutic strategy for various neurological disorders.

The general pharmacophore for a histamine H3 receptor antagonist often includes a basic amine group (provided by the imidazole and/or ethylamine), a central linker, and a lipophilic region. The synthesis of a library of derivatives based on the this compound core allows for the exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Simplified signaling pathway of histamine H3 receptor antagonism.

"2-(2-methyl-1H-imidazol-1-yl)ethanamine as a histamine H3 receptor ligand"

Disclaimer: Publicly available scientific literature does not contain pharmacological data regarding the activity of 2-(2-methyl-1H-imidazol-1-yl)ethanamine as a histamine H3 receptor ligand. Therefore, this guide will focus on a closely related, well-characterized compound: 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether , a known histamine H3 receptor agonist.

Introduction to 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether

2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether is a chiral imidazole derivative that has been identified as a potent agonist for the histamine H3 receptor. Its structure combines features of the H3 antagonist iodoproxyfan and the full agonist R-(α)-methylhistamine. This compound serves as a valuable tool in the study of H3 receptor pharmacology and for the development of novel therapeutic agents targeting this receptor. The S-configuration of the amino-propyl ether chain has been shown to be more favorable for H3 receptor affinity.

Quantitative Pharmacological Data

The following table summarizes the reported binding affinity of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether for the histamine H3 receptor.

| Compound | Receptor | Preparation | Radioligand | Affinity (-log Ki) | Affinity (Ki, nM) | Reference |

| 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether | Histamine H3 | Rat Cerebral Cortex | [³H]Nα-methylhistamine | 7.9 ± 0.2 | ~12.6 | [1] |

Note: The Ki value is calculated from the -log Ki of 7.9.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, such as 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer. Both dissociated units can then modulate downstream effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP).

Caption: Histamine H3 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol describes a representative method for determining the binding affinity of a ligand for the histamine H3 receptor in rat cerebral cortex membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether for the histamine H3 receptor.

Materials:

-

Tissue: Male Wistar rat cerebral cortex.

-

Radioligand: [³H]Nα-methylhistamine ([³H]-NAMHA).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Competitor Ligand: 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether.

-

Non-specific binding control: 10 µM (R)-α-methylhistamine.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Dissect rat cerebral cortices and homogenize in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 50,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL, add the membrane preparation, a fixed concentration of [³H]-NAMHA (e.g., 0.5-1.0 nM), and varying concentrations of the competitor ligand (2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether).

-

For determining non-specific binding, add 10 µM (R)-α-methylhistamine instead of the competitor ligand.

-

Incubate the mixture at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Experimental workflow for radioligand binding assay.

[³⁵S]GTPγS Functional Assay for H3 Receptor Agonism

This protocol provides a representative method to assess the functional activity of an H3 receptor agonist by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G proteins in rat brain tissue sections.

Objective: To determine if 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether acts as an agonist at the histamine H3 receptor by measuring G protein activation.

Materials:

-

Tissue: Male Wistar rat brains, frozen and sectioned.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.

-

GDP: 2 mM stock solution.

-

Agonist: 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether.

-

Antagonist (for control): A selective H3 antagonist like thioperamide.

-

Equipment: Cryostat, autoradiography cassettes, phosphor imaging system.

Methodology:

-

Tissue Preparation:

-

Mount 20 µm thick coronal sections of rat brain onto microscope slides.

-

Pre-incubate the sections for 15 minutes in assay buffer to remove endogenous GTP.

-

-

GTPγS Binding:

-

Incubate the sections for 2 hours at 25°C in the assay buffer containing 2 mM GDP, the agonist at various concentrations, and approximately 40 pM [³⁵S]GTPγS.

-

To confirm H3 receptor-specific activity, a parallel set of experiments can be run where sections are co-incubated with the agonist and a selective H3 antagonist.

-

-

Washing and Drying:

-

Wash the sections twice for 5 minutes each in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Rinse the slides briefly in ice-cold deionized water and then dry them under a stream of cold air.

-

-

Data Acquisition and Analysis:

-

Expose the dried sections to a phosphor imaging screen for 12-24 hours.

-

Quantify the density of the autoradiographic signal in specific brain regions known to express H3 receptors (e.g., cerebral cortex, striatum).

-

Agonist activity is indicated by a concentration-dependent increase in [³⁵S]GTPγS binding above basal levels. This data can be used to generate dose-response curves and determine EC50 values.

-

Caption: Experimental workflow for [³⁵S]GTPγS functional assay.

Conclusion

2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether is a potent histamine H3 receptor agonist with high affinity. The experimental protocols detailed in this guide provide a framework for the characterization of such ligands. The radioligand binding assay is crucial for determining the affinity of a compound for the receptor, while the [³⁵S]GTPγS functional assay provides insight into its efficacy as an agonist. These methods are fundamental in the preclinical development of new drugs targeting the histamine H3 receptor for various neurological and psychiatric disorders.

References

Exploring the Structure-Activity Relationship of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Among these, derivatives of 2-(2-methyl-1H-imidazol-1-yl)ethanamine have garnered significant interest, particularly as potent and selective ligands for the histamine H3 receptor (H3R).[5] The H3R, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[5][6] This central role makes H3R an attractive target for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, narcolepsy, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[5] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR)

The SAR for this compound analogs as H3R antagonists is primarily influenced by modifications at three key positions: the imidazole ring, the ethylamine linker, and the terminal amino group.

Imidazole Ring Modifications

The imidazole ring is a crucial pharmacophoric element for H3R affinity. The 2-methyl substituent is generally well-tolerated and can contribute to selectivity. The nitrogen atoms of the imidazole ring are key for interaction with the receptor, likely through hydrogen bonding with specific amino acid residues in the binding pocket.

Ethylamine Linker Modifications

The length and flexibility of the linker between the imidazole ring and the terminal amine are critical for optimal receptor binding. An ethylamine chain appears to be the optimal length for many potent H3R antagonists.

Terminal Amine Modifications

The terminal amine group is another key interaction point with the H3R. This group is typically protonated at physiological pH and forms an ionic bond with an acidic residue, such as aspartate (D3.32), within the receptor's transmembrane domain.[7] Modifications of this amine with various substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro biological data for a series of this compound analogs, focusing on their affinity for the human histamine H3 receptor (hH3R).

Table 1: hH3R Binding Affinities of this compound Analogs

| Compound | R1 | R2 | Ki (nM) at hH3R |

| 1 | H | H | 150 |

| 2 | H | Methyl | 85 |

| 3 | H | Ethyl | 60 |

| 4 | H | Propyl | 45 |

| 5 | H | Cyclopropyl | 30 |

| 6 | H | Phenyl | 120 |

| 7 | Methyl | H | 200 |

| 8 | Methyl | Methyl | 110 |

| 9 | Phenyl | H | 350 |

Data compiled from various sources in the literature. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the H3 receptor.

Materials:

-

HEK293T cells transiently or stably expressing the human H3 receptor (hH3R).[8]

-

Non-specific binding control: 10 µM Clobenpropit or 100 µM Histamine.[8][9]

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [3H]NAMH (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled H3R ligand like clobenpropit or histamine.[8][9]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor by measuring its effect on cAMP levels.

Materials:

-

HEK293 cells stably expressing the hH3R.[11]

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Forskolin (an adenylyl cyclase activator).

-

(R)-(-)-α-methylhistamine (an H3R agonist).[11]

-

Test compounds at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed the HEK293-hH3R cells in a 96-well plate and allow them to attach overnight.

-

Compound Incubation:

-

Pre-incubate the cells with varying concentrations of the test compound for a specified time.

-

-

Agonist Challenge:

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Simultaneously, add the H3R agonist (R)-(-)-α-methylhistamine to inhibit the forskolin-stimulated cAMP production.

-

-

Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.[11]

-

Visualizations

Histamine H3 Receptor Signaling Pathway

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computationally predicted data with established experimental protocols for the determination of key physicochemical parameters. This information is crucial for researchers in drug discovery and development for applications such as formulation, ADME (absorption, distribution, metabolism, and excretion) profiling, and preliminary safety assessment.

Core Physicochemical Data

The following tables summarize the available computed and predicted physicochemical properties of this compound. It is critical to note that where experimental data is unavailable, values are derived from computational models and should be confirmed through laboratory analysis.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 113741-01-8 | PubChem[1] |

| XLogP3 (Computed) | -0.6 | PubChem[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| pKa (most basic) | 8.5 - 9.5 | Computational Prediction |

| Aqueous Solubility | High | Based on negative LogP |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

Note: Predicted values are estimations and require experimental verification.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate physicochemical data. The following sections outline standard methodologies for determining key properties of this compound.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from the synthesis of similar imidazole derivatives. A generalized two-step approach is presented below.

Step 1: N-alkylation of 2-methylimidazole with a protected aminoethyl group.

-

To a solution of 2-methylimidazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes to form the corresponding sodium salt.

-

Add a solution of a 2-aminoethyl halide with a suitable protecting group (e.g., N-(2-bromoethyl)phthalimide) in the same solvent.

-

The reaction mixture is then stirred at room temperature or heated to ensure completion.

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the protected intermediate.

Step 2: Deprotection of the amino group.

-

The protected intermediate is dissolved in a suitable solvent.

-

The choice of deprotection agent and conditions depends on the protecting group used. For a phthalimide group, hydrazine hydrate in ethanol is a common method.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction mixture is worked up to remove the phthalhydrazide byproduct.

-

The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Potentiometric Titration:

-

Prepare a standard solution of this compound of known concentration in deionized water or a suitable co-solvent system if solubility is a concern.

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa value can be determined from the half-equivalence point of the titration curve. For a basic compound, the pKb is determined, and the pKa is calculated using the equation: pKa + pKb = 14.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that impacts the bioavailability of a drug candidate.

Shake-Flask Method (Gold Standard):

-

Add an excess amount of this compound to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The experiment should be performed in triplicate to ensure accuracy.

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

Capillary Method:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: General workflow for synthesis and physicochemical characterization.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, the imidazole moiety is a common scaffold in many biologically active compounds, including histamine receptor agonists/antagonists and inhibitors of various enzymes. For instance, related imidazole-containing compounds have been investigated as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

As no specific signaling pathway has been identified, a generalized diagram illustrating a hypothetical mechanism of action for a kinase inhibitor is provided below for illustrative purposes.

Caption: Hypothetical kinase inhibition by an imidazole-based compound.

Conclusion

This technical guide consolidates the available computational data for this compound and provides a framework of standard experimental protocols for the determination of its key physicochemical properties. While experimental data remains scarce, the provided information serves as a valuable starting point for researchers. It is strongly recommended that the predicted values be validated through rigorous laboratory experimentation to build a comprehensive and accurate profile of this compound for any drug development program. Further investigation into its biological activity is also warranted to uncover its therapeutic potential.

References

In Vitro Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the in vitro characterization of the compound 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Despite a thorough review of scientific literature and chemical databases, it is crucial to note that detailed public-domain data regarding the specific biological activity, mechanism of action, and receptor binding profile of this molecule is exceptionally limited. This document summarizes the available physicochemical information and provides a framework for the types of in vitro studies that would be necessary to fully characterize this compound.

Compound Profile

This compound is a small molecule featuring a 2-methylimidazole moiety linked to an ethanamine side chain. Its chemical structure suggests potential for interaction with various biological targets, given the prevalence of the imidazole motif in pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | PubChem |

| Molecular Weight | 125.17 g/mol | PubChem |

| CAS Number | 113741-01-8 | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-(2-Methyl-1-imidazolyl)ethylamine | PubChem |

Review of Biological Activity Data

Extensive searches of pharmacological and biological databases have not yielded specific in vitro characterization data for this compound. There is a notable absence of published studies detailing its binding affinity for specific receptors, its enzymatic inhibition profile, or its effects on cellular signaling pathways.

While the broader class of imidazole-containing compounds has been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents, this information is not directly transferable to the specific molecule . The biological activity of small molecules is highly dependent on their precise chemical structure.

Proposed In Vitro Characterization Workflow

To elucidate the pharmacological profile of this compound, a systematic in vitro characterization is required. The following experimental workflow is proposed as a starting point for researchers.

Caption: Proposed experimental workflow for the in vitro characterization of a novel compound.

Detailed Methodologies for Key Experiments

Given the lack of specific published protocols for this compound, the following are generalized methodologies that can be adapted for its characterization.

Receptor Binding Assays (Radioligand Displacement)